2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid
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Overview
Description
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The methylcarbamoyl group can be introduced through a nucleophilic substitution reaction using methyl isocyanate. The sulfonamide group is typically added via a sulfonylation reaction using sulfonyl chlorides under basic conditions . Finally, the propanoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The thiophene ring provides structural stability and can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid is unique due to its combination of a thiophene ring, sulfonamide group, and propanoic acid moiety. This combination provides a versatile scaffold for the development of new bioactive compounds and materials with diverse applications.
Properties
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-5(9(13)14)11-18(15,16)6-3-7(17-4-6)8(12)10-2/h3-5,11H,1-2H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZUBZEVZRPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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